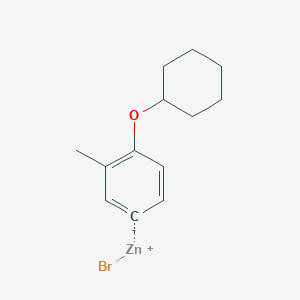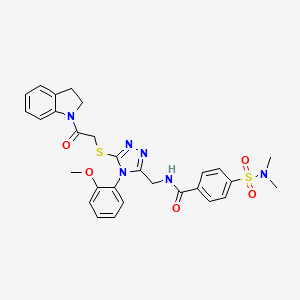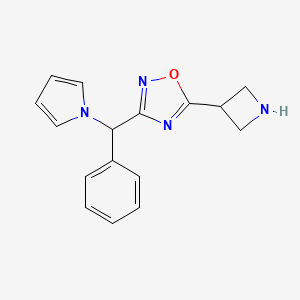
5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an azetidine ring, a phenyl group, a pyrrole moiety, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(azetidin-3-yl)-3-(phenylmethyl)-1,2,4-oxadiazole
- 5-(azetidin-3-yl)-3-(pyrrol-1-ylmethyl)-1,2,4-oxadiazole
- 5-(azetidin-3-yl)-3-(phenyl(1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(azetidin-3-yl)-3-(phenyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole is unique due to the presence of both the phenyl and pyrrole moieties, which may confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C16H16N4O |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-3-[phenyl(pyrrol-1-yl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H16N4O/c1-2-6-12(7-3-1)14(20-8-4-5-9-20)15-18-16(21-19-15)13-10-17-11-13/h1-9,13-14,17H,10-11H2 |
Clave InChI |
SWIWVEZTBWHRAU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC(=NO2)C(C3=CC=CC=C3)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


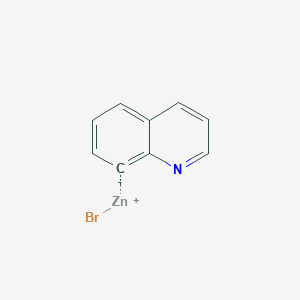
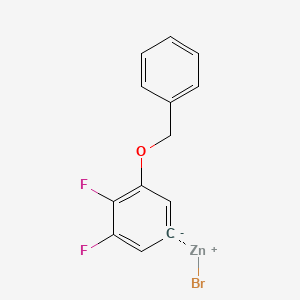
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
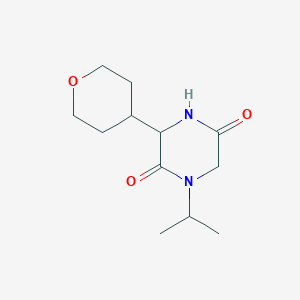
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
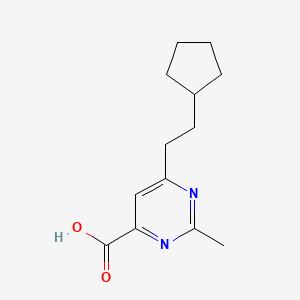

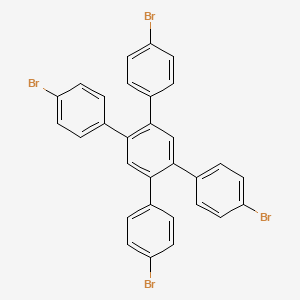
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)

![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
